molecular formula C15H16N2O2 B8281130 [4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

[4-(2-Amino-phenylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8281130
M. Wt: 256.30 g/mol
InChI Key: IINKYVVCSJMLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977338B2

Procedure details

is obtained analogously to the method as described in Step 1.2 but using [4-(2-amino-phenylamino)-phenyl]-acetic acid methyl ester instead of 4-(3-amino-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester as a starting material. ES-MS: 267.1 [M+H]+; single peak at tR=3.00 min (System 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[NH2:18])=[CH:7][CH:6]=1.[CH3:20]OC(=O)C>>[CH3:1][O:2][C:3](=[O:19])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[N:18]=[CH:20]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=CC=C1)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained analogously to the method

Outcomes

Product
Name
Type
Smiles
COC(CC1=CC=C(C=C1)N1C=NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.